2-(Morpholin-3-yl)cyclohexan-1-one
Description
2-(Morpholin-3-yl)cyclohexan-1-one is a cyclohexanone derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached at the 2-position of the ketone-bearing cyclohexane core. This compound is of interest in medicinal chemistry and organic synthesis due to the morpholine group’s ability to modulate solubility, bioavailability, and electronic properties .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-morpholin-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H17NO2/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9/h8-9,11H,1-7H2 |
InChI Key |
NCQBNMVGQRGUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2COCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with morpholine under specific conditions. One common method involves the use of a coupling reaction followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(Morpholin-3-yl)cyclohexan-1-one may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(Morpholin-3-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting the growth of microorganisms or cancer cells by interfering with their DNA replication or protein synthesis. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Morpholin-3-yl)cyclohexan-1-one with structurally analogous cyclohexanone derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and biological relevance.
Structural and Substituent Comparisons
Physicochemical Properties
Key Research Findings and Data Tables
Table 2: Spectroscopic Data Highlights
Biological Activity
2-(Morpholin-3-yl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by empirical data and case studies.
Synthesis
The synthesis of 2-(Morpholin-3-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with morpholine derivatives. This reaction can be catalyzed by various acids or bases, leading to the formation of the desired morpholinone structure. The synthetic pathway is crucial as it influences the biological activity of the resulting compound.
The biological activity of 2-(Morpholin-3-yl)cyclohexan-1-one is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways. The unique morpholine ring contributes to its binding affinity and specificity towards various receptors and enzymes.
Anticancer Activity
Recent research has highlighted the anticancer properties of 2-(Morpholin-3-yl)cyclohexan-1-one. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest, as evidenced by increased caspase activity and altered expression of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 25 | Inhibition of proliferation |
Antimicrobial Activity
2-(Morpholin-3-yl)cyclohexan-1-one has also shown promising antimicrobial activity against various pathogens. In vitro assays indicated significant inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Candida albicans | 20 | 16 |
Case Studies
- Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with 2-(Morpholin-3-yl)cyclohexan-1-one resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of approximately 15 µM. The study reported increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.
- Antimicrobial Screening : In a comparative study assessing the antimicrobial properties against various bacterial strains, 2-(Morpholin-3-yl)cyclohexan-1-one exhibited substantial antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The results indicated that the compound's effectiveness was comparable to standard antibiotics, suggesting potential for development into a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
